molecular formula C23H30N4OS B2731657 N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477303-35-8

N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No. B2731657
M. Wt: 410.58
InChI Key: GXPXUIAFGVWELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the compound of interest, has been the subject of various research studies . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . The synthesis of these scaffolds often involves the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is characterized by the presence of a 1,2,4-triazole ring, which is a unique heterocyclic compound . This ring is linked to an adamantane-1-carboxamide group via a methyl bridge.


Chemical Reactions Analysis

The 1,2,4-triazole ring in the compound can participate in various chemical reactions due to its unique structure and properties . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .

Scientific Research Applications

Catalytic Synthesis and Chemical Modifications

The compound and its derivatives have been explored for their potential in catalytic synthesis. For instance, the catalytic synthesis of N-Aryladamantane-1-carboxamides demonstrates the utility of adamantane derivatives in organic synthesis, yielding significant advancements in the field of drug design and material science (Shishkin et al., 2020).

Advanced Material Development

Adamantane and its derivatives are pivotal in the development of new polymeric materials. For example, new polyamide-imides containing pendent adamantyl groups have been synthesized, showcasing the impact of adamantane derivatives on enhancing material properties such as thermal stability and mechanical strength (Liaw & Liaw, 2001).

Pharmaceutical Research

Adamantane derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, showing potential as broad-spectrum antibacterial candidates. This highlights their significance in pharmaceutical research for developing new therapeutic agents (Al-Abdullah et al., 2014).

Coordination Chemistry and Catalysis

The use of adamantane-based ligands in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks demonstrates their versatility in coordination chemistry and catalysis. These frameworks have potential applications in catalytic processes, highlighting the multifaceted applications of adamantane derivatives in chemistry (Senchyk et al., 2013).

Analytical and Spectroscopic Studies

Adamantane derivatives are also subjects of analytical and spectroscopic studies, providing insights into their structural and electronic properties. For example, spectral and quantum chemical analysis of specific adamantane-containing compounds has advanced our understanding of their chemical behavior and reactivity, which is crucial for designing materials with desired properties (Al-Ghulikah et al., 2019).

properties

IUPAC Name

N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4OS/c1-2-29-22-26-25-20(27(22)15-16-6-4-3-5-7-16)14-24-21(28)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,17-19H,2,8-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPXUIAFGVWELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

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